molecular formula C21H29N3O3 B4751733 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide

1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide

Cat. No. B4751733
M. Wt: 371.5 g/mol
InChI Key: FQJAQWLNSPPLLD-UHFFFAOYSA-N
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Description

1-Butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide, also known as BOPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOPP is a pyrrolidinecarboxamide derivative that has been synthesized through a multi-step process.

Scientific Research Applications

1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide has been studied as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism and has been implicated in the pathogenesis of type 2 diabetes. 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide has also been investigated as a potential ligand for the sigma-1 receptor, which has been implicated in various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of DPP-4 and the binding to sigma-1 receptors. DPP-4 inhibition leads to increased levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which promote insulin secretion and reduce blood glucose levels. Sigma-1 receptor binding has been shown to modulate various cellular processes, including calcium signaling, protein folding, and neurotransmitter release.
Biochemical and Physiological Effects:
1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide inhibits DPP-4 activity and increases GLP-1 and GIP secretion. 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide has also been shown to bind to sigma-1 receptors and modulate calcium signaling and protein folding. In vivo studies have shown that 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide reduces blood glucose levels and improves glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for DPP-4 and sigma-1 receptors, its stability, and its ease of synthesis. However, 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide also has some limitations, including its poor solubility in aqueous solutions, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for research on 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide. One direction is to further investigate its potential as a DPP-4 inhibitor and a ligand for sigma-1 receptors in the treatment of type 2 diabetes and neurological and psychiatric disorders. Another direction is to develop new synthetic methods for 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide and its analogs to improve their properties and increase their availability. Additionally, further studies are needed to evaluate the safety and toxicity of 1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide and its analogs in vivo and to explore their potential applications in other fields of scientific research.

properties

IUPAC Name

1-butyl-5-oxo-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-2-3-11-24-15-17(14-19(24)25)20(26)22-18-9-7-16(8-10-18)21(27)23-12-5-4-6-13-23/h7-10,17H,2-6,11-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJAQWLNSPPLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-5-oxo-N-[4-(piperidin-1-ylcarbonyl)phenyl]pyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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